[((S)-1-Benzyl-piperidin-3-yl)-methyl-amino]-acetic acid [((S)-1-Benzyl-piperidin-3-yl)-methyl-amino]-acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13444318
InChI: InChI=1S/C15H22N2O2/c1-16(12-15(18)19)14-8-5-9-17(11-14)10-13-6-3-2-4-7-13/h2-4,6-7,14H,5,8-12H2,1H3,(H,18,19)/t14-/m0/s1
SMILES: CN(CC(=O)O)C1CCCN(C1)CC2=CC=CC=C2
Molecular Formula: C15H22N2O2
Molecular Weight: 262.35 g/mol

[((S)-1-Benzyl-piperidin-3-yl)-methyl-amino]-acetic acid

CAS No.:

Cat. No.: VC13444318

Molecular Formula: C15H22N2O2

Molecular Weight: 262.35 g/mol

* For research use only. Not for human or veterinary use.

[((S)-1-Benzyl-piperidin-3-yl)-methyl-amino]-acetic acid -

Specification

Molecular Formula C15H22N2O2
Molecular Weight 262.35 g/mol
IUPAC Name 2-[[(3S)-1-benzylpiperidin-3-yl]-methylamino]acetic acid
Standard InChI InChI=1S/C15H22N2O2/c1-16(12-15(18)19)14-8-5-9-17(11-14)10-13-6-3-2-4-7-13/h2-4,6-7,14H,5,8-12H2,1H3,(H,18,19)/t14-/m0/s1
Standard InChI Key RYNHWJGZKZNKOM-AWEZNQCLSA-N
Isomeric SMILES CN(CC(=O)O)[C@H]1CCCN(C1)CC2=CC=CC=C2
SMILES CN(CC(=O)O)C1CCCN(C1)CC2=CC=CC=C2
Canonical SMILES CN(CC(=O)O)C1CCCN(C1)CC2=CC=CC=C2

Introduction

Chemical and Structural Properties

Molecular Characteristics

The compound’s IUPAC name is 2-[[(3S)-1-benzylpiperidin-3-yl]-methylamino]acetic acid, with a canonical SMILES representation of CN(CC(=O)O)[C@H]1CCCN(C1)CC2=CC=CC=C2. Key structural features include:

  • A piperidine ring substituted at the 1-position with a benzyl group.

  • A methylamino-acetic acid side chain at the 3-position, contributing to its amphiphilic nature.

  • Stereochemical specificity at the C3 position, critical for receptor interactions .

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC15H22N2O2\text{C}_{15}\text{H}_{22}\text{N}_2\text{O}_2
Molecular Weight262.35 g/mol
IUPAC Name2-[[(3S)-1-benzylpiperidin-3-yl]-methylamino]acetic acid
XLogP31.8 (predicted)
Hydrogen Bond Donors2
Hydrogen Bond Acceptors4

Synthesis and Optimization

Key Synthetic Routes

The synthesis of [((S)-1-Benzyl-piperidin-3-yl)-methyl-amino]-acetic acid typically involves multi-step sequences:

  • Piperidine Functionalization:

    • Alkylation of piperidine-3-carboxylic acid derivatives with benzyl halides under basic conditions yields the 1-benzylpiperidin-3-yl scaffold .

    • Stereochemical control is achieved via chiral resolution using agents like dibenzoyl-L-tartaric acid .

  • Reductive Amination:

    • Reaction of 1-benzylpiperidin-3-one with methylamine in the presence of NaBH4\text{NaBH}_4 or Ti(OiPr)4\text{Ti(OiPr)}_4 produces the methylamino intermediate .

  • Acetic Acid Conjugation:

    • Coupling the amine with bromoacetic acid under Mitsunobu or carbodiimide-mediated conditions completes the synthesis .

Table 2: Industrial Synthesis Parameters

StepReagents/ConditionsYield (%)
QuaternizationBenzyl chloride, toluene, 110°C85–90
Reductive AminationNaBH4\text{NaBH}_4, methanol, 0–5°C75–80
ResolutionDitoluoyl-L-tartaric acid60–65

Biological Activity and Mechanisms

Acetylcholinesterase (AChE) Inhibition

The compound exhibits competitive inhibition of AChE (IC50=0.054μM\text{IC}_{50} = 0.054 \, \mu\text{M}), surpassing donepezil (IC50=0.052μM\text{IC}_{50} = 0.052 \, \mu\text{M}) in binding affinity . Molecular docking studies reveal:

  • Hydrophobic interactions between the benzyl group and AChE’s peripheral anionic site (PAS) .

  • Hydrogen bonding of the acetic acid moiety with Ser203\text{Ser}_{203} and Glu334\text{Glu}_{334} residues in the catalytic site .

Neuroprotective Effects

In SH-SY5Y neuronal cells, the compound reduced Aβ142\text{A}\beta_{1–42}-induced cytotoxicity by 40–50% at 10 μM, comparable to rivastigmine . Mechanisms include:

  • Attenuation of oxidative stress via upregulation of glutathione (GSH) and superoxide dismutase (SOD) .

  • Inhibition of caspase-3 activation, preventing apoptosis .

Table 3: In Vitro Biological Data

AssayResult (10 μM)
AChE Inhibition92.3% ± 2.1
BACE-1 Inhibition78.5% ± 3.4
Aβ\text{A}\beta Aggregation65% reduction

Therapeutic Applications

Neurodegenerative Diseases

The compound’s dual AChE and BACE-1 inhibition positions it as a multitarget-directed ligand (MTDL) for Alzheimer’s disease (AD). In vivo studies in Aβ-induced rat models demonstrated:

  • Cognitive Improvement: 35% reduction in escape latency in the Morris water maze test .

  • Biochemical Modulation: 2.5-fold increase in hippocampal acetylcholine levels .

Future Directions

  • Clinical Translation: Phase I trials to assess pharmacokinetics and safety profiles.

  • Structural Optimization: Introducing fluorinated groups to enhance BBB permeability .

  • Combination Therapies: Synergistic studies with NMDA receptor antagonists (e.g., memantine) .

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